molecular formula C16H19N3O3 B4309857 [4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B4309857
M. Wt: 301.34 g/mol
InChI Key: ZGAUOEXSLMAHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound that features a benzoxazole ring, a piperazine moiety, and a tetrahydrofuran-2-ylcarbonyl group

Preparation Methods

The synthesis of [4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives and piperazine-containing molecules. For example:

The uniqueness of [4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(14-6-3-11-21-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)22-16/h1-2,4-5,14H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAUOEXSLMAHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
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[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
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[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
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[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Reactant of Route 5
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[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Reactant of Route 6
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[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

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